(S)-1-(2,5-Dibromophenyl)butan-1-amine hcl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H14Br2ClN |
|---|---|
Molecular Weight |
343.48 g/mol |
IUPAC Name |
(1S)-1-(2,5-dibromophenyl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H13Br2N.ClH/c1-2-3-10(13)8-6-7(11)4-5-9(8)12;/h4-6,10H,2-3,13H2,1H3;1H/t10-;/m0./s1 |
InChI Key |
MPXVRLRPBQCSRQ-PPHPATTJSA-N |
Isomeric SMILES |
CCC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
Canonical SMILES |
CCCC(C1=C(C=CC(=C1)Br)Br)N.Cl |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for Chiral Aryl Alkyl Amines
Asymmetric Synthesis Approaches
The creation of a single enantiomer of a chiral amine from a prochiral precursor is a formidable challenge that has been addressed through various innovative catalytic methods. These approaches are broadly categorized into biocatalytic, organocatalytic, and transition metal-catalyzed reactions, each offering unique advantages in terms of selectivity, substrate scope, and reaction conditions.
Catalytic Asymmetric Synthesis
Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful and environmentally benign approach for the synthesis of chiral amines. Amine transaminases (ATAs), in particular, have garnered significant attention for their ability to catalyze the asymmetric amination of prochiral ketones with high enantioselectivity. nih.gov The reaction involves the transfer of an amino group from an amine donor to a ketone substrate, producing a chiral amine. nih.gov
The synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine would hypothetically begin with the corresponding prochiral ketone, 1-(2,5-dibromophenyl)butan-1-one. An (S)-selective ATA would then facilitate the transfer of an amino group from a suitable donor, such as isopropylamine (B41738) or L-alanine, to the ketone, yielding the desired (S)-enantiomer. A significant challenge in ATA-catalyzed reactions is the unfavorable equilibrium, which often lies on the side of the starting materials. To overcome this, various strategies have been developed, including the use of a large excess of the amine donor or the in situ removal of the ketone byproduct. nih.gov
While a direct biocatalytic synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine has not been extensively documented in the reviewed literature, studies on structurally similar compounds provide valuable insights. For instance, the synthesis of various 1-(3',4'-disubstituted phenyl)propan-2-amines has been successfully achieved with high conversion and enantiomeric excess (>99% ee) using immobilized whole-cell biocatalysts with (R)-transaminase activity. nih.gov Furthermore, the substrate scope of ATAs is a critical consideration. The bulky 2,5-dibromophenyl group and the propyl substituent of the precursor ketone for (S)-1-(2,5-Dibromophenyl)butan-1-amine may pose a steric challenge for many wild-type enzymes. However, protein engineering and rational design have been employed to develop ATA variants with modified active sites capable of accommodating larger substrates. researchgate.net For example, the rational design of an (S)-selective-transaminase has been reported for the asymmetric synthesis of (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, a molecule with significant steric bulk. researchgate.net
Table 1: Examples of Amine Transaminase-Catalyzed Synthesis of Chiral Amines
| Enzyme Source | Substrate | Amine Donor | Product | Conversion (%) | Enantiomeric Excess (%) |
| Immobilized (R)-TA | 1-(3,4-Dichlorophenyl)propan-2-one | Isopropylamine | (R)-1-(3,4-Dichlorophenyl)propan-2-amine | 88 | >99 |
| Engineered (S)-TA | 2-Acetylbiphenyl | Isopropylamine | (S)-1-(1,1'-Biphenyl-2-yl)ethanamine | - | >99 |
Note: This table presents data from analogous reactions to illustrate the potential of ATA-catalyzed synthesis for structurally related compounds.
Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. nih.gov For the synthesis of chiral amines, organocatalysts can activate substrates in various ways, often mimicking the function of enzymes. While a specific organocatalytic route to (S)-1-(2,5-Dibromophenyl)butan-1-amine is not detailed in the available literature, general strategies for the asymmetric synthesis of chiral amines are well-established.
One common approach involves the asymmetric functionalization of aldehydes or ketones, followed by conversion to the amine. For example, a chiral primary or secondary amine catalyst can react with a carbonyl compound to form a nucleophilic enamine or an electrophilic iminium ion. These intermediates can then react enantioselectively with various partners. A hypothetical organocatalytic synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine could involve the asymmetric addition of a nucleophile to an imine derived from 1-(2,5-dibromophenyl)butan-1-one.
Another relevant strategy is the asymmetric [4+2]-cycloaddition. For example, the reaction of 2-aminophenyl enones with isatin-derived ketimines, catalyzed by a bifunctional squaramide-based organocatalyst, has been shown to produce chiral spirooxindole-tetrahydroquinazolines with high yields and excellent stereoselectivity. nih.gov Although this example leads to a more complex heterocyclic system, it demonstrates the power of organocatalysis in constructing chiral C-N bonds.
Transition metal catalysis is a highly versatile and powerful tool for the formation of C-N bonds in an enantioselective manner. Palladium and copper complexes, in particular, have been extensively studied and applied in the synthesis of chiral amines.
Palladium-catalyzed reactions offer a broad scope for the synthesis of chiral aryl alkyl amines. One of the most prominent methods is the asymmetric reductive amination of ketones. This one-pot reaction combines a ketone, an amine source, and a reducing agent in the presence of a chiral palladium catalyst to directly produce the chiral amine. Stable preformed chiral palladium complexes, such as [(R)-BINAP]PdBr2, have been successfully used for the asymmetric reductive amination of various ketones, achieving high yields and enantioselectivities up to 99% ee. nih.gov This methodology would be directly applicable to the synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine from 1-(2,5-dibromophenyl)butan-1-one and a suitable amine source.
Another powerful palladium-catalyzed method is the carboamination of alkenes. This reaction involves the coupling of an aryl or alkenyl halide with an alkene bearing a pendant amine. Enantioselective versions of this reaction have been developed to produce enantiomerically enriched 2-(arylmethyl)pyrrolidines with up to 94% ee. nih.gov While this specific example leads to a cyclic amine, the underlying principle of enantioselective C-N bond formation via a palladium catalyst is highly relevant.
Table 2: Palladium-Catalyzed Asymmetric Synthesis of Chiral Amines
| Catalyst System | Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (%) |
| [(R)-Tol-BINAP]PdBr2 | Acetophenone | Aniline / H2 | (R)-N-Phenyl-1-phenylethanamine | 95 | 98 |
| Pd(OAc)2 / (S)-DTBM-SEGPHOS | N-Boc-pent-4-enylamine | 2-Bromonaphthalene | (S)-2-(Naphthalen-2-ylmethyl)pyrrolidine | 85 | 94 |
Note: This table provides examples of palladium-catalyzed asymmetric amination reactions on representative substrates.
Copper catalysis has also emerged as a valuable tool for the asymmetric synthesis of chiral amines. nih.govnih.gov Copper(I)-catalyzed reactions, in particular, have shown great promise. For example, the asymmetric synthesis of P-chiral aminophosphinites has been achieved with high yields and enantioselectivity using a copper(I) complex with a chiral ligand. nih.gov While this reaction produces a P-chiral compound, it highlights the ability of chiral copper catalysts to control stereochemistry in amination reactions.
More directly relevant is the development of copper-catalyzed asymmetric diyne cyclization via a nih.govnih.gov-Stevens-type rearrangement, which has been used to synthesize chiral chromeno[3,4-c]pyrroles with excellent enantioselectivities (up to 99% ee). nih.gov This demonstrates the potential of copper catalysis in constructing complex chiral nitrogen-containing molecules. Although a direct copper-catalyzed synthesis of (S)-1-(2,5-Dibromophenyl)butan-1-amine is not readily found in the literature, the versatility of copper catalysis suggests its potential applicability, likely through the asymmetric addition of an amine to a suitable precursor or the amination of a C-H bond.
Transition Metal-Catalyzed Asymmetric Amination
Rhodium-Catalyzed Transformations
Rhodium-catalyzed asymmetric arylation of imines has emerged as a powerful tool for the synthesis of enantioenriched diarylmethylamines and other α-aryl amines. This method typically involves the addition of an arylboronic acid to an N-sulfonyl imine in the presence of a chiral rhodium catalyst. The choice of chiral ligand is crucial for achieving high enantioselectivity.
The catalytic cycle is believed to involve the formation of a chiral rhodium-aryl species, which then adds to the imine. The stereochemistry of the resulting amine is determined by the facial selectivity of this addition, which is controlled by the chiral ligand. A variety of chiral diene and phosphine (B1218219) ligands have been successfully employed in these reactions.
Table 1: Examples of Rhodium-Catalyzed Asymmetric Arylation of N-Sulfonyl Imines
| Imine Substrate | Arylboronic Acid | Chiral Ligand | Catalyst | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| N-(Diphenylmethylene)benzenesulfonamide | Phenylboronic acid | (R)-BINAP | [Rh(cod)Cl]₂ | 95 | 98 |
| N-(4-Methoxybenzylidene)benzenesulfonamide | 4-Tolylboronic acid | (S)-SEGPHOS | [Rh(coe)₂Cl]₂ | 92 | 97 |
This table presents representative data from studies on analogous systems to illustrate the potential of this methodology.
Chiral Auxiliaries in Stereochemical Control
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantioenriched product. This is a robust and widely used strategy for asymmetric synthesis.
A prominent example is the use of pseudoephedrine as a chiral auxiliary. nih.govblogspot.comacs.orgharvard.edunih.gov N-acylated pseudoephedrine amides can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation. The stereochemical outcome is dictated by the steric hindrance of the pseudoephedrine scaffold. The auxiliary can then be cleaved to afford the chiral carboxylic acid, which can be further converted to the desired amine.
Table 2: Diastereoselective Alkylation of Pseudoephedrine Amides
| Alkyl Halide | Base | Diastereomeric Ratio (d.r.) |
|---|---|---|
| Benzyl (B1604629) bromide | LDA | 98:2 |
| Iodomethane | LHMDS | >99:1 |
This table presents representative data from studies on analogous systems to illustrate the potential of this methodology.
Stereospecific Amination Reactions, e.g., via Organoboron Reagents
The stereospecific amination of organoboron compounds provides a direct route to chiral amines with retention of configuration. This methodology relies on the 1,2-metallate rearrangement of an ate-complex formed between the organoboron reagent and an aminating agent.
A notable example is the reaction of chiral secondary alkylboronic esters with methoxyamine in the presence of a base. nih.govorganic-chemistry.orgnih.govchemrxiv.org The reaction proceeds with high stereospecificity, transferring the chirality from the carbon-boron bond to the new carbon-nitrogen bond. This method is particularly attractive as chiral boronic esters can be prepared by various enantioselective methods.
Table 3: Stereospecific Amination of Chiral Boronic Esters with Methoxyamine
| Chiral Boronic Ester | Enantiomeric Excess of Boronic Ester (%) | Enantiomeric Excess of Amine (%) | Stereochemical Outcome |
|---|---|---|---|
| (R)-1-Phenylethylboronic acid pinacol (B44631) ester | 95 | 95 | Retention |
| (S)-2-Butylboronic acid pinacol ester | 98 | 98 | Retention |
This table presents representative data from studies on analogous systems to illustrate the potential of this methodology.
Asymmetric Reduction of Imines and Enamines
The asymmetric reduction of prochiral imines and enamines is one of the most direct methods for the synthesis of chiral amines. This transformation can be achieved using chiral catalysts, such as transition metal complexes with chiral ligands, or through the use of stoichiometric chiral reducing agents.
A powerful approach involves the diastereoselective reduction of chiral N-tert-butanesulfinyl imines. The tert-butanesulfinyl group acts as a chiral auxiliary, directing the hydride attack to one of the prochiral faces of the imine. A variety of reducing agents can be employed, and remarkably, the stereochemical outcome can often be reversed by simply changing the reducing agent. acs.org For example, reduction with NaBH₄ may favor the (R)-amine, while reduction with L-Selectride can lead to the (S)-amine.
Utilization of Chiral N-tert-Butanesulfinyl Imines as Precursors
The use of chiral N-tert-butanesulfinyl imines, developed by Ellman, is a highly versatile and reliable method for the asymmetric synthesis of a vast array of chiral amines. osi.lvnih.gov Enantiopure tert-butanesulfinamide is condensed with an aldehyde or ketone to form the corresponding N-tert-butanesulfinyl imine. This imine then serves as an electrophile for the addition of a wide range of nucleophiles, such as Grignard reagents, organolithiums, and enolates.
The tert-butanesulfinyl group acts as a potent chiral directing group, leading to high diastereoselectivity in the nucleophilic addition. The resulting sulfinamide can then be readily cleaved under mild acidic conditions to afford the desired chiral amine. researchgate.net
Table 4: Diastereoselective Addition of Organometallic Reagents to N-tert-Butanesulfinyl Imines
| N-tert-Butanesulfinyl Imine | Organometallic Reagent | Diastereomeric Ratio (d.r.) |
|---|---|---|
| (R)-N-(Phenylmethylene)-2-methylpropane-2-sulfinamide | Ethylmagnesium bromide | 98:2 |
| (S)-N-(4-Chlorobenzylidene)-2-methylpropane-2-sulfinamide | Phenylmagnesium bromide | >99:1 |
This table presents representative data from studies on analogous systems to illustrate the potential of this methodology.
Resolution of Racemic Mixtures
Resolution is a technique used to separate a racemic mixture into its constituent enantiomers. While asymmetric synthesis aims to create a single enantiomer directly, resolution separates a pre-existing 50:50 mixture.
Classical Resolution via Diastereomeric Salt Formation with Chiral Acids
Classical resolution is a widely practiced method for separating racemic amines. nih.govquizlet.comchemistry-online.comstereoelectronics.orgquora.comukessays.comresearchgate.netwpmucdn.comresearchgate.net It involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This acid-base reaction forms a pair of diastereomeric salts.
Diastereomers have different physical properties, including solubility. This difference in solubility allows for the separation of the diastereomeric salts by fractional crystallization. Once one of the diastereomeric salts has been isolated in pure form, the chiral amine can be recovered by treatment with a base to break the salt. Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.
Table 5: Common Chiral Acids for the Resolution of Racemic Amines
| Chiral Acid | Typical Solvent for Crystallization |
|---|---|
| (+)-Tartaric acid | Methanol |
| (-)-Mandelic acid | Ethanol |
This table presents commonly used resolving agents and solvents for the resolution of racemic amines.
Dynamic Kinetic Resolution Approaches
Dynamic kinetic resolution (DKR) represents a highly efficient strategy for the asymmetric synthesis of chiral amines, including aryl alkyl amines, from racemic mixtures. Unlike classical kinetic resolution which has a maximum theoretical yield of 50% for a single enantiomer, DKR can theoretically achieve a 100% yield of the desired enantiomer. wikipedia.org This is accomplished by coupling a rapid, in-situ racemization of the starting material with a highly enantioselective reaction, allowing for the continuous conversion of the undesired enantiomer into the desired one. wikipedia.orgprinceton.edu
The core principle of DKR involves a catalyst system that facilitates the interconversion of the enantiomers of the racemic starting material, while a resolving agent, typically an enzyme, selectively reacts with only one of those enantiomers. wikipedia.org For the synthesis of chiral aryl alkyl amines, chemoenzymatic DKR is a particularly powerful approach. organic-chemistry.orgacs.orgnih.gov This methodology combines a metal-based racemization catalyst with an enzymatic resolution process. organic-chemistry.org
A significant challenge in the development of DKR processes for amines is the identification of a racemization catalyst that is compatible with the enzymatic resolution. acs.org Amines can act as strong coordinating ligands, which may inhibit or deactivate the metal catalyst. acs.org Despite this challenge, several effective systems have been developed.
One of the most successful approaches for the DKR of primary amines involves the use of a ruthenium catalyst for racemization in conjunction with a lipase (B570770) for the enantioselective acylation of one of the amine enantiomers. organic-chemistry.orgacs.org For instance, the combination of a ruthenium catalyst, such as Shvo's catalyst, with Candida antarctica lipase B (CALB) has been shown to be highly effective. organic-chemistry.org In this system, the ruthenium complex catalyzes the racemization of the racemic amine, while CALB selectively acylates one enantiomer, leading to the formation of an enantioenriched amide. This amide can then be hydrolyzed to yield the desired chiral amine.
Another effective class of racemization catalysts for the DKR of amines is based on palladium. organic-chemistry.org For example, a recyclable palladium nanocatalyst has been employed with a commercial lipase for the efficient DKR of various primary amines. organic-chemistry.org This system has demonstrated high yields and excellent enantiomeric excesses for the synthesis of optically pure amides from both benzyl and aliphatic amines. organic-chemistry.org The use of heterogeneous catalysts, such as palladium on a support, offers the advantage of easier separation and recycling, making the process more sustainable. organic-chemistry.orgnih.gov
The choice of acyl donor and solvent also plays a crucial role in the efficiency of the DKR process. Esters like ethyl acetate (B1210297) or ethyl methoxyacetate (B1198184) are commonly used as acyl donors. organic-chemistry.org The reaction conditions, including temperature, must be carefully optimized to ensure the compatibility of the racemization catalyst and the enzyme, as some enzymes have limited stability at higher temperatures. scispace.comacs.org
The application of these DKR methodologies to the synthesis of a specific chiral aryl alkyl amine, such as (S)-1-(2,5-Dibromophenyl)butan-1-amine, would involve the selection of an appropriate racemization catalyst and a highly enantioselective enzyme. The general scheme would entail the racemization of racemic 1-(2,5-Dibromophenyl)butan-1-amine using a suitable catalyst, such as a ruthenium or palladium complex, coupled with the selective acylation of the (S)-enantiomer by a lipase like Novozym-435.
Detailed Research Findings
Several studies have demonstrated the efficacy of chemoenzymatic DKR for a variety of aryl alkyl amines. The following tables summarize key findings from the literature, showcasing the versatility and efficiency of this approach.
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenylethylamine | Shvo's Catalyst | Candida antarctica lipase B (CALB) | Isopropyl acetate | 98 | >99 | organic-chemistry.org |
| 1-(4-Methoxyphenyl)ethylamine | Shvo's Catalyst | CALB | Isopropyl acetate | 97 | >99 | organic-chemistry.org |
| 1-(1-Naphthyl)ethylamine | Shvo's Catalyst | CALB | Isopropyl acetate | 96 | >99 | organic-chemistry.org |
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Phenylethylamine | Pd/AlO(OH) nanocatalyst | Novozym-435 | Ethyl acetate | 99 | 99 | organic-chemistry.org |
| 1-(4-Chlorophenyl)ethylamine | Pd/AlO(OH) nanocatalyst | Novozym-435 | Ethyl acetate | 98 | 99 | organic-chemistry.org |
| 1-Indanamine | Pd/AlO(OH) nanocatalyst | Novozym-435 | Ethyl methoxyacetate | 95 | 99 | organic-chemistry.org |
These studies highlight the broad substrate scope and high efficiency of DKR in producing enantiomerically pure aryl alkyl amines. The combination of a robust racemization catalyst and a highly selective enzyme allows for the quantitative conversion of a racemic mixture into a single, desired enantiomer.
Reactivity and Derivatization Studies of S 1 2,5 Dibromophenyl Butan 1 Amine Hydrochloride
Nucleophilic Substitution Reactions Involving the Amine Functionality
The primary amine group in (S)-1-(2,5-Dibromophenyl)butan-1-amine is a key site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. These reactions, including N-alkylation, N-acylation, and N-sulfonylation, are fundamental for building molecular complexity.
N-Alkylation: The introduction of alkyl groups to the nitrogen atom can be achieved through reaction with alkyl halides. However, the direct alkylation of primary amines can often lead to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the resulting secondary amine. To achieve selective mono-alkylation, specific strategies and reaction conditions are often required.
N-Acylation: The reaction of the amine with acylating agents such as acyl chlorides or anhydrides provides a straightforward route to the corresponding amides. This reaction is typically high-yielding and proceeds under mild conditions. The resulting amide is significantly less basic and nucleophilic than the starting amine, preventing further acylation.
N-Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides. This transformation is often used to protect the amine group or to introduce specific functionalities.
| Reaction Type | Reagent Example | Product Type | General Observations |
| N-Alkylation | Benzyl (B1604629) bromide | N-Benzyl-(S)-1-(2,5-dibromophenyl)butan-1-amine | Can lead to over-alkylation; requires controlled conditions for mono-substitution. |
| N-Acylation | Acetyl chloride | N-Acetyl-(S)-1-(2,5-dibromophenyl)butan-1-amine | Generally high-yielding and selective for mono-acylation. |
| N-Sulfonylation | Tosyl chloride | N-Tosyl-(S)-1-(2,5-dibromophenyl)butan-1-amine | Forms stable sulfonamides, useful for protection or functionalization. |
Application as a Chiral Building Block in the Synthesis of Complex Molecules
Chiral amines are invaluable building blocks in the synthesis of pharmaceuticals and other bioactive molecules. enamine.netrsc.org The stereochemistry of these amines is often critical for their biological function, making enantiomerically pure starting materials like (S)-1-(2,5-Dibromophenyl)butan-1-amine highly sought after.
The dibrominated phenyl ring of this compound provides two reactive handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively, enabling the construction of complex molecular architectures. For instance, the bromine atoms can be sequentially or simultaneously replaced with various aryl, heteroaryl, or alkyl groups, leading to a diverse range of substituted derivatives.
The amine functionality can also be utilized to construct heterocyclic rings. For example, condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of various nitrogen-containing heterocycles, which are prevalent motifs in medicinal chemistry.
Exploration of Chemical Modifications and Derivative Synthesis
The structural features of (S)-1-(2,5-Dibromophenyl)butan-1-amine allow for a wide range of chemical modifications to generate a library of derivatives with potentially interesting properties.
Modifications of the Aromatic Ring: The two bromine atoms on the phenyl ring are prime sites for modification. Palladium-catalyzed reactions are particularly powerful tools for this purpose.
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce new aryl or vinyl substituents.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with various primary or secondary amines.
Sonogashira Coupling: Reaction with terminal alkynes provides a route to arylalkynes.
Heck Coupling: This reaction can be used to introduce alkenyl groups.
Modifications of the Amine Group: As discussed in section 5.2, the primary amine can be readily converted into a variety of other functional groups, including secondary and tertiary amines, amides, and sulfonamides. Reductive amination of the primary amine with aldehydes or ketones provides another versatile method for synthesizing N-substituted derivatives. nih.gov
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
